Physicochemical Differentiation: LogP and tPSA Comparison Against 1-(2-Phenoxyethyl)piperidine
Compared with the shorter-chain analog 1-(2-phenoxyethyl)piperidine, 1-(3-phenoxypropyl)piperidine exhibits a lower LogP (2.88 vs 3.26) and a nearly identical tPSA (12.47 vs 12.5 Ų). The 0.38-unit LogP reduction conferred by the additional methylene in the propyl linker translates to moderately lower lipophilicity, which in CNS drug discovery correlates with a reduced likelihood of high tissue distribution and phospholipidosis risk . The identical tPSA of 12.5 Ų for both compounds is well below the 60–70 Ų threshold generally associated with oral CNS penetration, indicating that both scaffolds maintain favourable passive permeability; however, the lower LogP of 1-(3-phenoxypropyl)piperidine may offer a superior developability profile for lead optimization programs targeting CNS receptors .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = 2.88; tPSA = 12.47 Ų |
| Comparator Or Baseline | 1-(2-Phenoxyethyl)piperidine (CAS 74-41-9): LogP = 3.26; tPSA = 12.5 Ų |
| Quantified Difference | ΔLogP = –0.38 (target compound less lipophilic); ΔtPSA = –0.03 Ų (negligible difference) |
| Conditions | Calculated LogP and tPSA values; target data from ChemSrc; comparator data from Hit2Lead/ChemBridge |
Why This Matters
The lower LogP of 1-(3-phenoxypropyl)piperidine provides a quantifiable physicochemical advantage in CNS drug discovery campaigns where controlling lipophilicity within the optimal range (LogP 2–4) is critical for balancing permeability and metabolic stability.
